molecular formula C18H30O3S B12815428 Benzenesulfonic acid, 4-(1-methylundecyl)- CAS No. 18777-53-2

Benzenesulfonic acid, 4-(1-methylundecyl)-

Cat. No.: B12815428
CAS No.: 18777-53-2
M. Wt: 326.5 g/mol
InChI Key: CJTZDYDOPZRFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-(1-methylundecyl)-, is an organosulfur compound with the molecular formula C18H30O3S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a 4-(1-methylundecyl) group. This compound is known for its surfactant properties and is used in various industrial applications.

Properties

CAS No.

18777-53-2

Molecular Formula

C18H30O3S

Molecular Weight

326.5 g/mol

IUPAC Name

4-dodecan-2-ylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21)

InChI Key

CJTZDYDOPZRFTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 4-(1-methylundecyl)-, can be synthesized through the sulfonation of 4-(1-methylundecyl)benzene. The reaction typically involves the use of concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 50-60°C and continuous stirring to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, 4-(1-methylundecyl)-, involves large-scale sulfonation reactors where 4-(1-methylundecyl)benzene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of the compound, which is easier to handle and store.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-(1-methylundecyl)-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate salts.

    Substitution: Sulfonamide and sulfonate ester derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-(1-methylundecyl)-, has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(1-methylundecyl)-, primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification and solubilization.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • p-Toluenesulfonic acid
  • Dodecylbenzenesulfonic acid

Uniqueness

Benzenesulfonic acid, 4-(1-methylundecyl)-, is unique due to its specific alkyl chain length and branching, which imparts distinct surfactant properties compared to other sulfonic acids. This makes it particularly effective in applications requiring specific hydrophobic-hydrophilic balance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.